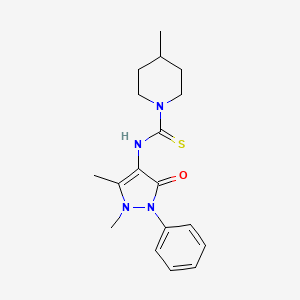
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is a derivative of antipyrine, a compound known for its analgesic and antipyretic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- typically involves the reaction of antipyrine with 4-methylpiperidine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting antipyrine with 4-methylpiperidine: This step forms an intermediate compound.
Introducing thiophosgene: This reagent reacts with the intermediate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating specific medical conditions.
Industry: Used in the development of materials with enhanced properties, such as improved stability and resistance to degradation
Mécanisme D'action
The mechanism of action of antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- involves its interaction with specific molecular targets in the body. It is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties, similar to antipyrine.
4-Hydroxyantipyrine: A metabolite of antipyrine with similar biological activities.
Phenazone: Another derivative of antipyrine with analgesic and antipyretic effects
Uniqueness
Antipyrine, 4-(4-methylpiperidinothiocarbonylamino)- is unique due to its specific structural modifications, which may confer distinct properties compared to other antipyrine derivatives
Propriétés
Numéro CAS |
73791-35-2 |
|---|---|
Formule moléculaire |
C18H24N4OS |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-11-21(12-10-13)18(24)19-16-14(2)20(3)22(17(16)23)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3,(H,19,24) |
Clé InChI |
JQOSKVFDHUGGFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
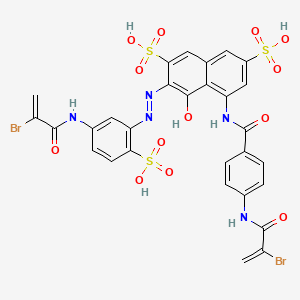
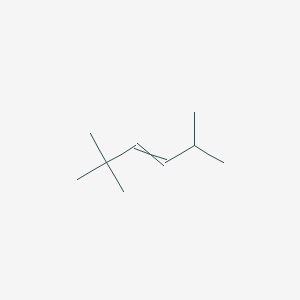
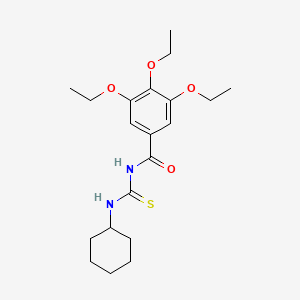
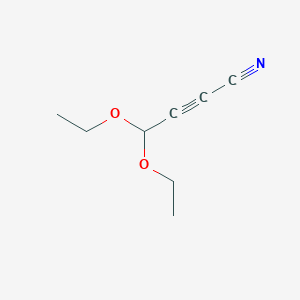
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)

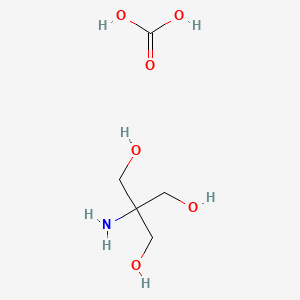
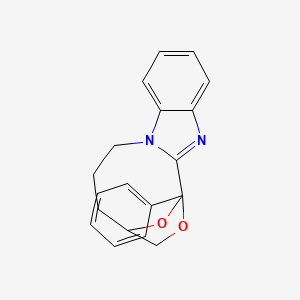
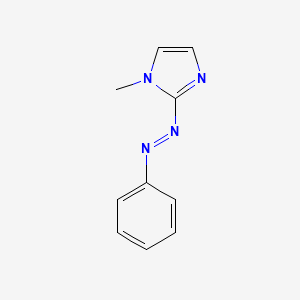
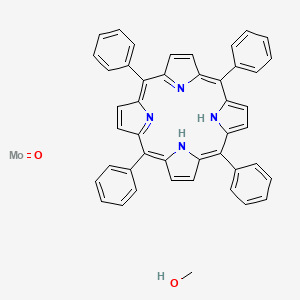
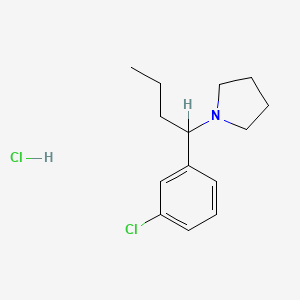

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
